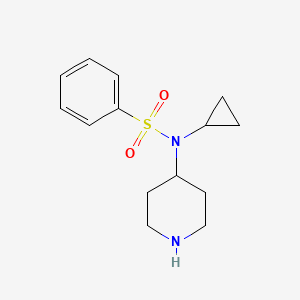

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-19(18,14-4-2-1-3-5-14)16(12-6-7-12)13-8-10-15-11-9-13/h1-5,12-13,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADOCUCQRAEUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-82-5 | |

| Record name | N-Cyclopropyl-N-4-piperidinylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387350-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 387350-82-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide: A Technical Overview of its Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, a molecule of interest in pharmaceutical research. This document synthesizes available data on its physicochemical characteristics and outlines detailed experimental protocols for their determination. The information is intended to support research and development activities by providing a foundational understanding of this compound.

Core Physicochemical Properties

This compound is a chemical entity featuring a benzenesulfonamide core linked to a cyclopropyl group and a piperidine moiety.[1][2] Its chemical structure confers a combination of hydrophobic and hydrophilic features, influencing its behavior in biological systems.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂S | [1][3][4] |

| Molecular Weight | 280.39 g/mol | [1][3][4] |

| Estimated pKa (Piperidine Nitrogen) | 9.2 ± 0.3 | [1] |

| Estimated LogP | 1.8 ± 0.5 | [1] |

| Melting Point | >150°C (decomposition) | [4] |

| Appearance | Solid | [2] |

Note: The provided pKa and LogP values are estimations based on structural analysis and comparison with analogous compounds.[1] Experimentally determined values may vary.

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and bioavailability. The presence of the hydrophobic cyclopropyl and benzene rings alongside the more hydrophilic sulfonamide and piperidine groups gives the molecule an amphiphilic character.[1] Consequently, it exhibits limited solubility in aqueous solutions, a common trait for many sulfonamide derivatives.[1]

Biological Activity and Potential Applications

While specific and detailed mechanisms of action for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential biological activities. The piperidine ring is a frequent component of centrally active compounds, suggesting a potential for CNS-related applications.[1]

Furthermore, a structurally similar compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels.[1] This suggests that this compound may exhibit similar pharmacological properties, warranting further investigation into its potential as a calcium channel modulator.[1] Preliminary data also indicate that it may interact with various receptors or enzymes involved in metabolic or signal transduction pathways.[1]

Due to its potential biological activity, this compound is considered a lead compound in drug development and may also serve as a chemical probe for studying specific biological pathways.[1]

Experimental Protocols

Detailed and validated experimental procedures are essential for accurately characterizing the basic properties of this compound. The following sections describe standard methodologies for determining its pKa, solubility, and lipophilicity.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the piperidine nitrogen can be determined using potentiometric titration. This method involves the gradual addition of a titrant (e.g., a strong acid) to a solution of the compound and monitoring the resulting change in pH.

Methodology:

-

Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration. The titrant is added in small, precise increments.

-

pH Measurement: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is measured using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the moles of acid added equal the initial moles of the basic piperidine nitrogen, is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An indirect but rapid method for its estimation is through RP-HPLC.

Methodology:

-

Chromatographic System: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.

-

Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water are prepared.

-

Calibration: A set of standard compounds with known LogP values are injected into the HPLC system under different mobile phase compositions. The retention time for each standard is recorded.

-

Determination of k': The capacity factor (k') is calculated for each standard at each mobile phase composition.

-

Extrapolation to log kw: For each compound, the logarithm of the capacity factor (log k') is plotted against the percentage of the organic solvent in the mobile phase. The y-intercept of this plot, which represents the log k' value in 100% aqueous mobile phase (log kw), is determined by linear extrapolation.

-

Calibration Curve: A calibration curve is constructed by plotting the known LogP values of the standard compounds against their determined log kw values.

-

Sample Analysis: this compound is injected into the HPLC system, and its log kw is determined using the same procedure as for the standards.

-

LogP Estimation: The LogP of the target compound is then estimated from the calibration curve using its determined log kw value.

References

- 1. Buy this compound | 387350-82-5 [smolecule.com]

- 2. N-Cyclopropyl-n-piperidin-4-ylbenzenesulfonamide [cymitquimica.com]

- 3. CAS 387350-82-5 | this compound - Synblock [synblock.com]

- 4. 387350-82-5 Cas No. | N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]

An In-depth Technical Guide on the Core Mechanism of Action of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide outlines a hypothesized mechanism of action for N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide based on the known activity of a structurally related analog. Direct experimental data for the specific titular compound is not extensively available in public literature. This document is intended to provide a scientifically grounded framework for future research and development.

Introduction

This compound is a synthetic molecule featuring a benzenesulfonamide core, a piperidine ring, and a cyclopropyl group. While this specific compound is not extensively characterized in peer-reviewed literature, the structural motifs present suggest potential interactions with various biological targets. The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs. The piperidine ring is prevalent in centrally acting drugs, and the cyclopropyl group can confer unique metabolic stability and binding conformations.

A key piece of evidence guiding the hypothesized mechanism of action comes from a closely related analog, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, which has been identified as a blocker of L-type calcium channels[1]. Based on this structural and pharmacological precedent, this guide will explore the potential mechanism of this compound as an L-type calcium channel antagonist.

Core Hypothesized Mechanism of Action: L-Type Calcium Channel Blockade

The primary hypothesized mechanism of action for this compound is the blockade of voltage-gated L-type calcium channels (LTCCs). LTCCs are crucial for regulating calcium influx into cells in response to membrane depolarization, playing a pivotal role in processes such as muscle contraction, hormone secretion, and neuronal signaling.

By inhibiting LTCCs, this compound would reduce the intracellular calcium concentration, thereby modulating these physiological processes. This action is characteristic of the dihydropyridine, phenylalkylamine, and benzothiazepine classes of calcium channel blockers used in the treatment of cardiovascular disorders like hypertension and angina.

Signaling Pathway

The blockade of L-type calcium channels by this compound would interrupt the canonical signaling pathway dependent on calcium influx. A simplified representation of this pathway is depicted below.

Caption: Hypothesized signaling pathway illustrating the blockade of L-type calcium channels.

Quantitative Data Summary

As direct experimental data for this compound is limited, the following table provides its basic chemical properties. Efficacy and potency data would need to be determined experimentally.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₂₀N₂O₂S |

| Molecular Weight | 280.39 g/mol |

| CAS Number | 387350-82-5 |

| Predicted LogP | 2.5-3.0 |

| Hypothetical Activity | |

| Target | L-Type Calcium Channel (Ca_v1.2) |

| IC₅₀ / Kᵢ | To be determined (TBD) |

| Cell-based Assay Potency | TBD |

Experimental Protocols

To validate the hypothesized mechanism of action, the following experimental protocol for whole-cell patch-clamp electrophysiology is proposed.

Objective: To determine the inhibitory effect of this compound on L-type calcium channel currents in a suitable cell line (e.g., HEK293 cells stably expressing the human Ca_v1.2 channel).

Materials:

-

HEK293 cells stably expressing human Ca_v1.2, α₂δ₁, and β₂ subunits.

-

Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotics.

-

External solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

-

Internal (pipette) solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

Methodology:

-

Cell Preparation: Culture the HEK293-Ca_v1.2 cells to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Patch-Clamp Recording:

-

Mount a coverslip with adherent cells onto the recording chamber of the patch-clamp setup and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds.

-

-

Compound Application:

-

After obtaining a stable baseline recording of the calcium currents for at least 3 minutes, perfuse the recording chamber with the external solution containing a known concentration of this compound (e.g., starting at 1 µM).

-

Record the currents in the presence of the compound until a steady-state block is achieved.

-

Perform a washout by perfusing with the control external solution to observe the reversibility of the block.

-

Repeat the application with increasing concentrations of the compound to determine the concentration-response relationship and calculate the IC₅₀.

-

-

Data Analysis:

-

Measure the peak inward current amplitude for each voltage step.

-

Normalize the current amplitude in the presence of the compound to the baseline amplitude.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀.

-

The following diagram illustrates the experimental workflow.

Caption: Workflow for patch-clamp electrophysiology to assess L-type calcium channel blockade.

Conclusion

While further direct experimental validation is required, the available evidence from a close structural analog strongly suggests that this compound is a putative L-type calcium channel blocker. The methodologies and frameworks presented in this guide provide a comprehensive starting point for researchers to rigorously investigate this hypothesis and elucidate the precise pharmacological profile of this compound. Such studies will be crucial in determining its potential therapeutic applications.

References

An In-depth Technical Guide to N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide: Structure, Function, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a synthetic compound with a molecular structure suggesting potential as a modulator of key biological targets. This technical guide provides a comprehensive overview of its chemical structure, hypothesized function as an L-type calcium channel blocker, and detailed, generalized experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating this compound and its derivatives for potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzenesulfonamide core linking a cyclopropyl group and a piperidin-4-yl moiety. This unique combination of functional groups contributes to its specific physicochemical properties and potential biological activity.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 387350-82-5 | [2] |

| Molecular Formula | C₁₄H₂₀N₂O₂S | [2] |

| Molecular Weight | 280.39 g/mol | [2] |

| Canonical SMILES | C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3 | [1] |

| InChI Key | GADOCUCQRAEUHG-UHFFFAOYSA-N | [1] |

| Melting Point | 90-92°C (decomposes) | [3] |

Putative Function and Mechanism of Action

While direct experimental data for this compound is limited in publicly available literature, the biological activity of structurally similar compounds provides strong evidence for its potential function. A closely related compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels.[1] This suggests that this compound may also exhibit antagonist activity at these channels.

L-type calcium channels (LTCCs), particularly the CaV1.2 isoform, are crucial for regulating calcium influx into cells in response to membrane depolarization.[4] This calcium influx acts as a second messenger, triggering a cascade of intracellular events, including muscle contraction, neurotransmitter release, and gene expression.[4][5] Blockade of these channels by antagonists like dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem) leads to vasodilation and is a cornerstone of therapy for hypertension and angina.[4][5]

The proposed mechanism of action for this compound is the inhibition of calcium ion influx through the L-type calcium channel pore, likely by binding to the α1 subunit of the channel complex.

Signaling Pathway

The influx of Ca²⁺ through L-type calcium channels can activate multiple downstream signaling pathways. One critical pathway involves the activation of the Ras/mitogen-activated protein kinase (MAPK) cascade, which can lead to changes in gene expression related to neuronal survival and plasticity.[6][7] This signaling is often mediated by the calcium-binding protein calmodulin (CaM), which can act as a local Ca²⁺ sensor at the channel.[6][7]

Caption: L-type calcium channel signaling pathway and proposed point of inhibition.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to synthesize and evaluate the biological activity of this compound.

Synthesis

The synthesis of this compound can be achieved through a multistep process. A general approach involves the reaction of a piperidine derivative with a sulfonyl chloride.[1]

Workflow for Synthesis:

Caption: General workflow for the synthesis of the target compound.

Detailed Protocol (based on similar sulfonamide syntheses):

-

Reaction Setup: To a solution of 4-(cyclopropylamino)piperidine (1 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0°C, add benzenesulfonyl chloride (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 3-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1% HCl), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: L-type Calcium Channel Blockade

The following are generalized protocols for assessing the inhibitory activity of this compound on L-type calcium channels.

This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Workflow for Calcium Influx Assay:

Caption: Workflow for a fluorescence-based calcium influx assay.

Detailed Protocol:

-

Cell Culture: Culture a suitable cell line stably expressing the human CaV1.2 channel (e.g., HEK293 or CHO cells) in appropriate media. Plate the cells in a 96-well black-walled, clear-bottom plate and grow to near confluence.

-

Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 µM), in the presence of a non-ionic detergent like Pluronic® F-127 (e.g., 0.02%) to aid in dye solubilization.[8] Incubate at 37°C for 30-60 minutes.

-

Compound Incubation: Wash the cells to remove excess dye. Add solutions of this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Depolarization and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a depolarizing agent, such as a high concentration of potassium chloride (e.g., 50-100 mM KCl), into each well to activate the L-type calcium channels and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. The inhibitory effect of the compound is determined by the reduction in this fluorescence signal. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on ion channel currents.

Detailed Protocol:

-

Cell Preparation: Use cells expressing L-type calcium channels (as in the fluorescence assay).

-

Recording Setup: Establish a whole-cell patch-clamp configuration. Use an external solution containing a charge carrier for the calcium channels (e.g., Ba²⁺ or Ca²⁺) and an internal solution for the patch pipette.

-

Voltage Protocol: Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the channels in a closed state. Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward calcium channel currents.

-

Compound Application: After establishing a stable baseline current, perfuse the cell with the external solution containing various concentrations of this compound.

-

Data Acquisition and Analysis: Record the calcium channel currents before and after the application of the compound. The reduction in the current amplitude indicates channel blockade. Determine the IC₅₀ value from the concentration-response curve.

This assay measures the ability of a compound to displace a known radiolabeled ligand that binds to the L-type calcium channel, thereby determining the compound's binding affinity (Ki).

Detailed Protocol:

-

Membrane Preparation: Prepare membrane fractions from tissues or cells expressing a high density of L-type calcium channels.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., [³H]-nitrendipine) and varying concentrations of the unlabeled test compound, this compound.

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters is inversely proportional to the binding affinity of the test compound. Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound presents an interesting scaffold for the development of novel L-type calcium channel blockers. While direct experimental evidence for its biological activity is not yet widely published, its structural similarity to known L-type calcium channel antagonists makes it a compelling candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive pharmacological characterization of this and related compounds, paving the way for potential discoveries in the field of cardiovascular and neurological drug development.

References

- 1. Buy this compound | 387350-82-5 [smolecule.com]

- 2. CAS 387350-82-5 | this compound - Synblock [synblock.com]

- 3. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]

- 4. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 6. Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Signaling to the Nucleus by an L-type Calcium Channel-Calmodulin Complex Through the MAP Kinase Pathway | Semantic Scholar [semanticscholar.org]

- 8. interchim.fr [interchim.fr]

An In-depth Technical Guide to N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide and its Analogs: Synthesis, Chemical Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a synthetic compound featuring a unique combination of a benzenesulfonamide, a piperidine, and a cyclopropyl moiety. This technical guide provides a comprehensive overview of its chemical structure, properties, and potential therapeutic applications based on available data for the compound and its structural analogs. While specific research on this compound is limited, this document extrapolates from studies on related compounds to present potential synthesis strategies, biological activities, and areas for future investigation. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in this chemical scaffold.

Chemical Structure and Properties

This compound possesses a core structure that is of significant interest in medicinal chemistry. The molecule's key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 387350-82-5 | [1][2] |

| Molecular Formula | C₁₄H₂₀N₂O₂S | [1][2] |

| Molecular Weight | 280.39 g/mol | [1][2] |

| Canonical SMILES | C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3 | [1] |

| InChI Key | GADOCUCQRAEUHG-UHFFFAOYSA-N | [1] |

| Melting Point | 90-92 °C (decomposition) | [3] |

Synthesis Strategies

A plausible synthetic approach involves the reaction of a piperidine derivative with a benzenesulfonyl chloride. The following diagram illustrates a generalized workflow for the synthesis of N-substituted benzenesulfonamides.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on common organic chemistry techniques.

Step 1: Synthesis of N-(piperidin-4-yl)benzenesulfonamide

-

Dissolve 4-aminopiperidine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzenesulfonyl chloride (1 equivalent) dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(piperidin-4-yl)benzenesulfonamide.

Step 2: N-alkylation with a Cyclopropyl Group

-

Dissolve N-(piperidin-4-yl)benzenesulfonamide (1 equivalent) and a base (e.g., potassium carbonate, 2 equivalents) in a polar aprotic solvent (e.g., dimethylformamide).

-

Add a cyclopropylating agent such as bromocyclopropane (1.2 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Potential Biological Activities and Mechanisms of Action

While there is no specific biological data for this compound, the structural motifs present in the molecule are found in numerous biologically active compounds. The following sections discuss potential activities based on data from related molecules.

Ion Channel Modulation

A structurally similar compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels.[1] This suggests that this compound may also exhibit activity as a calcium channel modulator.

Enzyme Inhibition

Benzenesulfonamide derivatives are known to inhibit various enzymes. For instance, certain analogs have shown inhibitory activity against cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO).

| Target Enzyme | Analog Compound | IC₅₀ (µM) | Reference |

| COX-2 | 4-(3-acetyl-5-aryl-4-(arylsulfonyl)-1H-pyrazol-1-yl)benzenesulfonamides | 0.1 - 4.0 | [4][5] |

| MAO-B | 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 3.47 | [6] |

Receptor Binding Affinity

The piperidine moiety is a common feature in ligands for various receptors, including sigma receptors (σR). Certain piperidine-containing compounds have demonstrated high affinity for σ₁ and σ₂ receptors.

| Receptor | Analog Compound | Kᵢ (nM) | Reference |

| σ₁ Receptor | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | [7] |

The potential interaction of this compound with such targets could be investigated through radioligand binding assays.

Potential Signaling Pathways

Given the potential for this compound to interact with G-protein coupled receptors (like sigma receptors) or ion channels, it could modulate various downstream signaling pathways. A hypothetical signaling pathway is depicted below.

Future Directions and Conclusion

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents. The presence of the benzenesulfonamide, piperidine, and cyclopropyl groups suggests possible interactions with a range of biological targets, including ion channels, enzymes, and receptors.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full characterization of the compound.

-

In-depth Biological Screening: Comprehensive screening against a panel of receptors, enzymes, and ion channels to identify specific biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of each structural moiety to biological activity.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by the compound upon target engagement.

References

- 1. Buy this compound | 387350-82-5 [smolecule.com]

- 2. CAS 387350-82-5 | this compound - Synblock [synblock.com]

- 3. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]

- 4. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, which incorporates a sulfonamide, a piperidine ring, and a cyclopropyl group, suggests potential for biological activity. This document provides a comprehensive overview of the available technical information for this compound, including its chemical identity, properties, and potential therapeutic applications.

Chemical Identity and Properties

The definitive IUPAC name for the compound is N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [1].

A summary of its key chemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide | [1] |

| CAS Number | 387350-82-5 | [2][3] |

| Molecular Formula | C14H20N2O2S | [1][2] |

| Molecular Weight | 280.39 g/mol | [1][2] |

| Melting Point | 90-92 °C (decomposition) or >150 °C (decomposition) | [3][4] |

| LogP (estimated) | 1.8 ± 0.5 | [1] |

| pKa (piperidine nitrogen, estimated) | 9.2 ± 0.3 | [1] |

Synthesis and Chemical Reactivity

-

Direct Amination: This approach likely involves the reaction of a suitable piperidine derivative with benzenesulfonyl chloride under basic conditions.

-

Coupling Reactions: Modern coupling methodologies could be employed to form the sulfonamide bond between the piperidine nitrogen and the phenylsulfonyl group.

-

Multi-step Synthesis: A more elaborate synthesis might involve the construction of the substituted piperidine ring followed by the sulfonamide formation.

The chemical reactivity of this molecule is primarily dictated by the sulfonamide and piperidine functional groups. The sulfonamide nitrogen can participate in nucleophilic substitutions, and the piperidine nitrogen can act as a base[1].

Potential Biological Activities and Signaling Pathways

While specific quantitative biological data such as IC50 or Ki values for this compound are not available in published literature, its structural motifs provide clues to its potential pharmacological profile.

Calcium Channel Modulation: A structurally related compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels[1]. This suggests that this compound may exhibit similar activity, making it a candidate for investigation in cardiovascular or neurological disorders where calcium channel modulation is a therapeutic strategy.

Central Nervous System Activity: The presence of a piperidine ring is a common feature in many centrally acting drugs[1]. This suggests that the compound may have the potential to cross the blood-brain barrier and interact with targets in the central nervous system.

Ferroptosis and the KEAP1-NRF2-GPX4 Axis: It is important to note that a different benzenesulfonamide-containing compound, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA), has been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling pathway[5]. While this provides a potential avenue for research, there is currently no direct evidence to suggest that this compound acts through this mechanism.

Due to the lack of specific experimental data on the signaling pathways modulated by this compound, a diagrammatic representation of its mechanism of action cannot be provided at this time.

Experimental Data and Protocols

A thorough search of scientific literature and chemical databases did not yield specific quantitative biological data or detailed experimental protocols for the synthesis or biological evaluation of this compound. Therefore, the presentation of quantitative data in tabular format and the inclusion of detailed experimental methodologies are not possible in this guide.

Conclusion

This compound is a compound with a chemical structure that suggests potential for interesting pharmacological activities, particularly in the areas of calcium channel modulation and central nervous system disorders. However, the lack of published experimental data, including quantitative biological activity and detailed synthetic and analytical protocols, limits a deeper understanding of its therapeutic potential. This guide summarizes the currently available information and highlights the need for further research to elucidate the specific biological targets, mechanism of action, and potential therapeutic applications of this compound. Researchers and drug development professionals are encouraged to undertake further investigation to unlock the full potential of this and related molecules.

References

- 1. Buy this compound | 387350-82-5 [smolecule.com]

- 2. CAS 387350-82-5 | this compound - Synblock [synblock.com]

- 3. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]

- 4. 387350-82-5 Cas No. | N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a focused analysis of the core physicochemical properties of the chemical compound N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, identified by CAS Number 387350-82-5. The primary focus is the determination and significance of its molecular weight, a fundamental parameter in chemical and pharmacological research. All data is presented to facilitate easy reference and integration into research workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for a range of applications, from stoichiometric calculations in synthetic chemistry to dosage determinations in pharmacology.

| Property | Value | Source |

| IUPAC Name | N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide | [1] |

| CAS Number | 387350-82-5 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀N₂O₂S | [1][2][3][4] |

| Molecular Weight | 280.39 g/mol | [1][2][4] |

| Canonical SMILES | C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3 | [1] |

| InChI Key | GADOCUCQRAEUHG-UHFFFAOYSA-N | [1][5] |

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound, based on its molecular formula C₁₄H₂₀N₂O₂S, is detailed below.

Theoretical Calculation Protocol

The molecular weight is calculated by summing the mass of each atom in the molecular formula using the standard atomic weights.

-

Identify Atoms: Deconstruct the molecular formula (C₁₄H₂₀N₂O₂S) into its constituent elements and their counts.

-

Assign Atomic Weights: Use the standard atomic weight for each element (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u, S ≈ 32.065 u).

-

Calculate Total Mass: Multiply the count of each element by its atomic weight and sum the results.

| Element | Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 20 | 1.008 | 20.160 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Sulfur (S) | 1 | 32.065 | 32.065 |

| Total | 280.391 |

The calculated molecular weight is approximately 280.39 g/mol .[1][2][3][4]

Experimental Verification (General Protocol)

While the theoretical molecular weight is a precise value, it is standard practice to confirm this experimentally, typically via mass spectrometry.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small quantity of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte ([M+H]⁺) are formed.

-

Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting spectrum will show a peak corresponding to the protonated molecule. For this compound, the expected primary ion would be [C₁₄H₂₀N₂O₂S + H]⁺ at an m/z of approximately 281.39.

Logical and Structural Relationships

The calculation of molecular weight is a direct, linear process derived from the confirmed molecular formula. This relationship can be visualized as a simple workflow.

Caption: Workflow for calculating molecular weight from the chemical name.

Significance in Drug Development

The molecular weight of 280.39 g/mol is a key parameter in the evaluation of this compound as a potential drug candidate.[1] It falls well within the range suggested by Lipinski's Rule of Five (<500 Da), which predicts favorable absorption and permeation properties.[1] This moderate molecular weight suggests a good balance between structural complexity for specific biological interactions and the necessary physicochemical properties for cell permeability and bioavailability.[1]

References

- 1. Buy this compound | 387350-82-5 [smolecule.com]

- 2. CAS 387350-82-5 | this compound - Synblock [synblock.com]

- 3. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]

- 4. 387350-82-5 Cas No. | N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. N-Cyclopropyl-n-piperidin-4-ylbenzenesulfonamide [cymitquimica.com]

An In-depth Technical Guide to the Potential Targets of Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a versatile pharmacophore that forms the structural basis of a wide array of therapeutic agents. Its derivatives have been extensively explored and have led to the development of drugs targeting a diverse range of proteins involved in various pathological conditions. This technical guide provides a comprehensive overview of the key molecular targets of benzenesulfonamide derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are expressed in different tissues and are involved in physiological processes such as pH regulation, fluid secretion, and bone resorption. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them a prime target for benzenesulfonamide-based inhibitors.[1][2]

Data Presentation: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) in nanomolar (nM) concentrations.

| Compound/Derivative | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA VII (Ki, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (AAZ) | 250 | 12.1 / 46.75 | - | 25.0 | 5.7 | [3][4][5] |

| Benzenesulfonamide | 2000 | - | - | - | - | [6] |

| Methazolamide | - | 20.0 | - | - | - | [6] |

| Compound 26 | - | 33.2 | - | - | - | [1] |

| Compound 31 | - | 41.5 | - | - | - | [1] |

| Tetrafluorobenzenesulfonamides (Series 5) | 41.5 - 1500 | 30.1 - 755 | - | 1.5 - 38.9 | 0.8 - 12.4 | [7] |

| Compound 13a | - | 7.6 | - | - | - | [8] |

| Quinazoline Schiff bases (selected) | 52.8 - 991.7 | 10.8 - 52.6 | - | 22.0 - 49.2 | 5.4 - 25.5 | [4] |

| Guanidino-benzenesulfonamides (selected) | >10000 | 1.6 - 59.1 | 0.4 - 9.8 | - | - | [5] |

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[9]

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The release of a proton causes a pH change in the reaction buffer, which is monitored by a pH indicator dye. The rate of this reaction is measured using a stopped-flow instrument, which allows for the rapid mixing of reactants and monitoring of the reaction kinetics. The inhibition constant (Ki) is determined by measuring the reaction rates at different inhibitor concentrations.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Test benzenesulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO)

-

CO₂-saturated water

-

Assay Buffer (e.g., 10 mM HEPES or TRIS, pH 7.5, containing a pH indicator such as p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of the CA enzyme in the assay buffer. Prepare serial dilutions of the benzenesulfonamide inhibitor in the same buffer.

-

Reaction Setup: In the stopped-flow instrument, one syringe is loaded with the enzyme solution (with or without the inhibitor), and the other syringe is loaded with the CO₂-saturated water.

-

Mixing and Data Acquisition: The solutions from the two syringes are rapidly mixed, initiating the hydration reaction. The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at a specific wavelength.

-

Data Analysis: The initial rates of the reaction are calculated from the absorbance curves. The rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The IC₅₀ value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualization: Benzenesulfonamide Inhibition of Carbonic Anhydrase

Caption: Logical workflow of benzenesulfonamide inhibition of carbonic anhydrase.

Cyclooxygenases (COX)

Cyclooxygenases are key enzymes in the prostaglandin biosynthesis pathway, converting arachidonic acid into prostaglandin H₂.[10] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is an inducible enzyme upregulated during inflammation. Benzenesulfonamide derivatives have been developed as selective COX-2 inhibitors for the treatment of pain and inflammation with reduced gastrointestinal side effects associated with non-selective NSAIDs.[11]

Data Presentation: Inhibition of Cyclooxygenase Isoforms

The following table summarizes the in vitro inhibitory activity of benzenesulfonamide derivatives against human COX-1 and COX-2. Data is presented as IC₅₀ values in micromolar (µM).

| Compound/Derivative | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 14.7 | 0.05 | 294 | [10] |

| Compound 6b | 13.16 | 0.04 | 329 | [10] |

| Compound 6j | 12.48 | 0.04 | 312 | [10] |

| N-acetyl-2-carboxy Benzenesulfonamide | - | - | Non-selective | [12] |

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds against COX-1 and COX-2.[13][14]

Principle: The assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to PGG₂ by the cyclooxygenase activity is followed by the reduction of the hydroperoxide to PGH₂ by the peroxidase activity. This peroxidase activity is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.

Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes

-

Test benzenesulfonamide derivatives dissolved in DMSO

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the COX enzyme, heme, and test compounds in the assay buffer.

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Incubation: Add various concentrations of the benzenesulfonamide derivatives or a vehicle control (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Detection: Immediately add the colorimetric substrate. The peroxidase activity of COX will oxidize the substrate, leading to a color change.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates from the absorbance data. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualization: COX Inhibition Workflow

Caption: Experimental workflow for the in vitro COX inhibition assay.

Kinases

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate. They are key regulators of a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Benzenesulfonamide derivatives have been developed as inhibitors of various kinases.

Tropomyosin Receptor Kinase A (TrkA)

TrkA is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. It has also been identified as a potential target in glioblastoma.[15][16]

Data Presentation: Inhibition of TrkA

| Compound | Assay Type | IC₅₀ (µM) | Reference |

| AL106 | Cytotoxicity (U87 cells) | 58.6 | [16] |

Experimental Protocol: In Vitro TrkA Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against TrkA kinase.[17]

Principle: The assay measures the phosphorylation of a generic tyrosine kinase substrate by the TrkA enzyme. The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP consumed during the reaction.

Materials:

-

Recombinant human TrkA enzyme

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Test benzenesulfonamide derivatives dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare solutions of TrkA enzyme and substrate in kinase buffer.

-

Assay Setup: In a multi-well plate, add the TrkA enzyme solution to each well.

-

Inhibitor Incubation: Add the serially diluted test compounds or vehicle control to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualization: TrkA Signaling Pathway

Caption: Simplified TrkA signaling pathway and the point of inhibition by benzenesulfonamide derivatives.

Transforming Growth Factor-beta Type 1 Receptor (ALK5)

ALK5 is a serine/threonine kinase receptor that plays a critical role in the TGF-β signaling pathway, which is involved in cell growth, differentiation, and extracellular matrix production.[18]

Data Presentation: Inhibition of ALK5

| Compound | Assay Type | Inhibition | Reference |

| 4-(5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl)benzenesulfonamide | Luciferase Reporter Assay | >90% at 0.5 µM | [18] |

| 4-(5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl)benzenesulfonamide | Luciferase Reporter Assay | >90% at 0.5 µM | [18] |

Experimental Protocol: ALK5 Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TGF-β/ALK5 signaling pathway.[18][19][20]

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with SMAD-binding elements (SBEs). Stimulation with TGF-β activates the ALK5/SMAD pathway, leading to the expression of luciferase. The inhibitory effect of a compound is measured by the reduction in luciferase activity.

Materials:

-

A suitable cell line (e.g., HaCaT, HEK293T)

-

A luciferase reporter plasmid containing SBEs (e.g., p3TP-lux)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Recombinant human TGF-β1

-

Test benzenesulfonamide derivatives

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Cell Treatment: Plate the transfected cells in a 96-well plate. Treat the cells with various concentrations of the benzenesulfonamide inhibitor.

-

Stimulation: Stimulate the cells with TGF-β1 to activate the ALK5 pathway.

-

Luciferase Assay: After a suitable incubation period (e.g., 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualization: TGF-β/ALK5 Signaling Pathway

Caption: TGF-β signaling through ALK5 and its inhibition by benzenesulfonamide derivatives.

Phosphoinositide 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR)

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Dual inhibition of PI3K and mTOR is a promising anti-cancer strategy.

Data Presentation: Inhibition of PI3K/mTOR

| Compound | Target(s) | Assay Type | IC₅₀ (nM) | Reference |

| Compound 7k (NSC781406) | PI3K/mTOR | In vivo (BEL-7404 xenograft) | Potent tumor growth inhibition | [21] |

| PI-103 | PI3Kα/mTOR | Cellular Assay | 8 (PI3Kα), 20 (mTOR) | [22] |

Experimental Protocol: PI3K/mTOR Dual Inhibitor Cellular Assay

This protocol describes a method to assess the dual inhibitory activity of compounds on the PI3K/mTOR pathway in cells.[22][23]

Principle: The assay measures the phosphorylation status of downstream effectors of the PI3K/AKT and mTOR pathways, such as Akt and S6 ribosomal protein, using Western blotting or a cell-based ELISA.

Materials:

-

Cancer cell line with an active PI3K/mTOR pathway (e.g., BEL-7404)

-

Test benzenesulfonamide derivatives

-

Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and total S6

-

HRP-conjugated secondary antibodies

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment: Seed the cancer cells and treat them with various concentrations of the benzenesulfonamide inhibitor for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of Akt and S6.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities. The inhibition of the PI3K/mTOR pathway is indicated by a decrease in the ratio of phosphorylated to total Akt and S6.

Mandatory Visualization: PI3K/mTOR Signaling Pathway

Caption: Dual inhibition of the PI3K/mTOR pathway by benzenesulfonamide derivatives.

Other Notable Targets

Tubulin

Tubulin is a globular protein that polymerizes to form microtubules, a major component of the cytoskeleton essential for cell division. Tubulin inhibitors are effective anticancer agents.

Data Presentation: Tubulin Polymerization Inhibition

| Compound | Assay Type | IC₅₀ (µM) | Reference |

| Compound BA-3b | Antiproliferative (various cancer cell lines) | 0.007 - 0.036 | [11] |

| Compound DL14 | Tubulin Polymerization | 0.83 | [15] |

| Compound 94 | Tubulin Polymerization | 1.7 | [24] |

| Compound 95 | Tubulin Polymerization | 2.7 | [24] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity.[21][25][26]

Principle: The assembly of tubulin dimers into microtubules causes light scattering, which can be measured as an increase in optical density (turbidity) at 340-350 nm.

Materials:

-

Purified tubulin

-

GTP

-

Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Test benzenesulfonamide derivatives

-

Temperature-controlled spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation: Prepare a solution of tubulin in polymerization buffer on ice. Prepare serial dilutions of the test compound.

-

Reaction Setup: In a cuvette or microplate well, combine the tubulin solution, GTP, and the test compound or vehicle control.

-

Data Acquisition: Immediately place the sample in the spectrophotometer pre-warmed to 37°C and start recording the absorbance at 350 nm at regular intervals for a set period (e.g., 60 minutes).

-

Data Analysis: Plot the absorbance against time. The rate of polymerization and the final extent of polymerization can be determined from the curve. The IC₅₀ value is the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%.

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell survival and proliferation.

Data Presentation: STAT3 Inhibition

| Compound | Assay Type | IC₅₀ (µM) | Reference |

| Compound 11 | STAT3 Phosphorylation Inhibition | - | [27] |

| Compound DL14 | STAT3 Phosphorylation Inhibition | 6.84 | [15] |

| LLL12 | Cell Viability (various cancer cells) | 0.16 - 3.09 | [28] |

Experimental Protocol: STAT3 Phosphorylation Western Blot

This protocol assesses the ability of a compound to inhibit the phosphorylation of STAT3.[1][7][8]

Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (at Tyr705) and total STAT3 in cell lysates. A decrease in the ratio of phospho-STAT3 to total STAT3 indicates inhibition.

Materials:

-

Cancer cell line with active STAT3 signaling

-

Test benzenesulfonamide derivatives

-

Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3

-

Standard Western blotting reagents and equipment

Procedure:

-

Cell Treatment and Lysis: Treat cells with the inhibitor and then lyse them.

-

Protein Quantification and Western Blotting: Perform SDS-PAGE and Western blotting as described in the PI3K/mTOR protocol, using antibodies specific for phospho-STAT3 and total STAT3.

-

Data Analysis: Quantify the band intensities and calculate the ratio of phospho-STAT3 to total STAT3 to determine the inhibitory effect.

Nuclear Factor-kappa B (NF-κB)

NF-κB is a protein complex that controls the transcription of DNA and is involved in the cellular response to stimuli such as stress, cytokines, and free radicals. Its dysregulation is linked to inflammatory diseases and cancer.

Experimental Protocol: NF-κB Nuclear Translocation Assay

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[16][18][29][30]

Principle: Immunofluorescence microscopy is used to visualize the cellular localization of the NF-κB p65 subunit. In unstimulated cells, p65 is in the cytoplasm. Upon activation, it translocates to the nucleus. Inhibitors of this pathway will prevent this translocation.

Materials:

-

A suitable cell line (e.g., macrophages)

-

Stimulating agent (e.g., LPS)

-

Test benzenesulfonamide derivatives

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Seed cells on coverslips and pre-treat with the inhibitor before stimulating with an agent like LPS.

-

Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with the primary antibody against p65, followed by the fluorescent secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of translocation.

This guide provides a foundational understanding of the diverse molecular targets of benzenesulfonamide derivatives. The detailed protocols and pathway visualizations serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flore.unifi.it [flore.unifi.it]

- 6. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. med.emory.edu [med.emory.edu]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide: A Review of Available Data

For Immediate Release

This technical guide provides a comprehensive overview of the currently available scientific and technical literature on N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, a chemical compound with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals seeking a concise summary of the compound's properties, synthesis, and biological context.

Chemical and Physical Properties

This compound is a synthetic organic molecule characterized by the presence of a benzenesulfonamide core, a cyclopropyl group, and a piperidine moiety. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 387350-82-5 | |

| Molecular Formula | C₁₄H₂₀N₂O₂S | |

| Molecular Weight | 280.39 g/mol | |

| Melting Point | >150°C (decomposition) | |

| Appearance | Solid |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through established organic chemistry methodologies. The primary routes involve the formation of the sulfonamide bond between a substituted piperidine and a benzenesulfonyl halide, or the alkylation of a pre-formed sulfonamide. While detailed, step-by-step industrial synthesis protocols are proprietary, the general synthetic approaches are outlined below.

General Synthetic Pathways

Two common methods for the synthesis of similar sulfonamides include:

-

Direct Amination: This approach involves the reaction of 4-(cyclopropylamino)piperidine with benzenesulfonyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

-

Reductive Amination followed by Sulfonylation: An alternative route involves the reductive amination of a suitable piperidinone with cyclopropylamine, followed by the reaction of the resulting secondary amine with benzenesulfonyl chloride.

A generalized workflow for the synthesis is depicted below.

Caption: A high-level overview of a potential synthetic route.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological activities.

The benzenesulfonamide core is a well-established pharmacophore present in numerous approved drugs, including diuretics, and some anticancer agents. The piperidine ring is a common feature in centrally acting drugs, often improving pharmacokinetic properties and enabling interactions with receptors in the central nervous system. The cyclopropyl group can enhance metabolic stability and binding affinity.

A structurally related compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been investigated as a potential L-type calcium channel blocker, suggesting a possible area of investigation for the title compound. Furthermore, various derivatives of benzenesulfonamide have been explored for their activity as HIV-1 capsid inhibitors, agents for cardiovascular conditions, and as insecticides. However, it is crucial to note that these are activities of related, but not identical, compounds.

Due to the limited specific data, the primary current application of this compound appears to be as a building block in the synthesis of more complex molecules for screening libraries in drug discovery campaigns.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not available in the public domain. For researchers interested in evaluating this compound, standard protocols for relevant assays would need to be adapted. A hypothetical workflow for preliminary screening is presented below.

The Discovery of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has shown potential in targeting a range of debilitating diseases by modulating key biological pathways. This document outlines the synthetic methodologies, structure-activity relationships (SAR), and experimental protocols for assessing the therapeutic potential of these analogs as inhibitors of Lysine-Specific Demethylase 1 (LSD1), modulators of G-protein coupled receptor 119 (GPR119), and inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).

Core Compound Structure

The foundational structure of the analogs discussed herein is this compound. The core consists of a benzenesulfonamide moiety, a piperidine ring, and a cyclopropyl group, offering multiple points for chemical modification to optimize pharmacological properties.

Synthetic Methodologies

The synthesis of this compound analogs can be achieved through several strategic approaches. The general methods involve the formation of the sulfonamide bond and the introduction of the cyclopropyl and piperidinyl moieties.

A common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with N-cyclopropylpiperidin-4-amine. Alternatively, direct amination or coupling reactions can be employed.[1] The synthesis of related N-cyclopropyl-N-piperidinyl-amide derivatives has also been described, providing further insights into feasible synthetic strategies.

General Synthetic Scheme:

A typical synthesis commences with the protection of the piperidine nitrogen, followed by the introduction of the cyclopropylamine moiety. The subsequent key step is the coupling of the resulting intermediate with a desired benzenesulfonyl chloride derivative. Finally, deprotection of the piperidine nitrogen allows for further functionalization if required.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol is a representative example for the synthesis of a trans-2-phenylcyclopropylamine derivative, a structurally related compound class for which detailed experimental data is available. This can be adapted for the synthesis of this compound analogs.

Step 1: Synthesis of trans-2-phenylcyclopropanecarboxylic acid To a solution of sodium hydroxide (114 mg, 2.86 mmol) dissolved in 75% aqueous ethanol (5 mL), a cis-trans-ester mixture of a suitable precursor (1.00 g, 3.57 mmol) is added. The solution is refluxed for 7 hours, then cooled and diluted with water (20 mL). The unreacted ester is extracted with ether (2 x 20 mL). The aqueous phase is then acidified with concentrated HCl to a pH of 1, leading to the precipitation of a colorless solid. The solid is collected and recrystallized to yield the pure trans-acid.